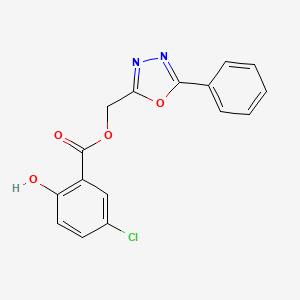![molecular formula C14H15ClFNO B4405036 N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4405036.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride
Overview
Description
N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride, commonly known as FMA, is a chemical compound that has been widely used in scientific research. FMA is a selective serotonin reuptake inhibitor (SSRI) and has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Mechanism of Action
FMA acts by inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By inhibiting the reuptake of serotonin, FMA increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling. This increased serotonin signaling is thought to be responsible for the anxiolytic and anti-depressant effects of FMA.
Biochemical and Physiological Effects:
FMA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its anxiolytic and anti-depressant effects. FMA has also been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
FMA has several advantages for lab experiments. It is a highly selective N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride, which makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. FMA is also relatively easy to synthesize and has a high purity. However, FMA has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of FMA. One direction is to investigate the potential therapeutic applications of FMA in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to study the long-term effects of FMA and its potential side effects. Additionally, the development of new analogs of FMA with improved pharmacokinetic properties may lead to the development of new and more effective treatments for psychiatric disorders.
Scientific Research Applications
FMA has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been found to have a high affinity for the serotonin transporter and acts as a selective serotonin reuptake inhibitor (N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride). FMA has also been found to have anxiolytic and anti-depressant effects in animal models.
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-11-3-1-10(2-4-11)14-8-7-13(17-14)9-16-12-5-6-12;/h1-4,7-8,12,16H,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPGZDOYNAXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)


![1-(4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4404997.png)
![1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4405004.png)
![1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405006.png)
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405018.png)


![1-[3-(4-allyl-2,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405032.png)

![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)